

The Pharmacological Profile and Preclinical Safety of Omaveloxolone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Omaveloxolone*

Cat. No.: *B612239*

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Omaveloxolone (brand name SKYCLARYS®) is a semi-synthetic, orally bioavailable oleanane triterpenoid compound.[1][2] It has been approved for the treatment of Friedreich's ataxia in adults and adolescents aged 16 years and older.[1][2][3] This document provides an in-depth overview of its pharmacological profile and preclinical safety, tailored for researchers, scientists, and drug development professionals.

Pharmacological Profile

Omaveloxolone's therapeutic effects are primarily attributed to its role as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative stress and inflammation.[3][4][5]

Mechanism of Action

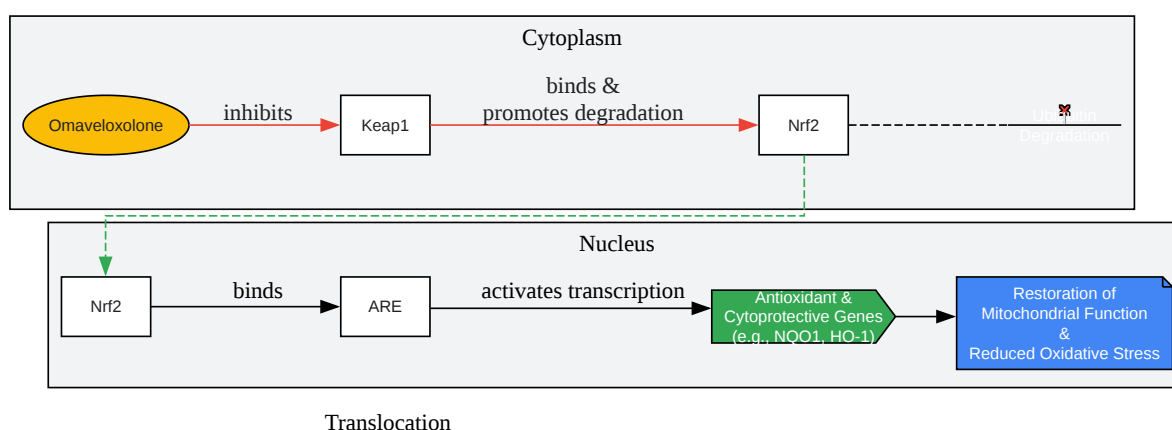
Omaveloxolone's core mechanism involves the activation of the Nrf2 transcriptional pathway.[5] In normal physiological states, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[5]

Omaveloxolone modifies specific cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction.[5] This inhibition of Keap1-mediated degradation allows Nrf2 to accumulate and translocate to the nucleus.[3][5]

Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of numerous target genes.[5] This leads to the coordinated upregulation of a broad range of cytoprotective genes involved in:

- Antioxidant Defense: Neutralizing reactive oxygen species (ROS) and mitigating oxidative damage.[5][6]
- Anti-inflammatory Responses: Suppressing pro-inflammatory signaling pathways.[1][6]
- Mitochondrial Biogenesis and Function: Improving cellular energy production.[5][6][7]

In addition to activating Nrf2, **omaveloxolone** has been shown to inhibit the pro-inflammatory NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, further contributing to its anti-inflammatory effects.[1][3][6]



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Caption: Omaveloxolone Mechanism of Action via Nrf2 Pathway Activation.

Pharmacodynamics

The activation of Nrf2 by **omaveloxolone** leads to measurable downstream effects. In preclinical studies involving cynomolgus monkeys, oral administration of **omaveloxolone** resulted in a dose-dependent induction of Nrf2 target genes in peripheral blood mononuclear cells (PBMCs), liver, lung, and brain.[8][9] These genes include those involved in redox balance and glutathione homeostasis.[8]

In clinical trials, pharmacodynamic effects were observed through biomarkers. Ferritin, an iron storage protein and a known Nrf2 target, was shown to increase in a dose-dependent manner in patients receiving **omaveloxolone**, serving as a pharmacodynamic marker of Nrf2 activation.^[10] Additionally, transient, reversible increases in aminotransferases (ALT, AST) and gamma-glutamyl transferase (GGT) were noted, which are also considered pharmacodynamic markers of Nrf2 induction rather than signs of hepatotoxicity.^{[11][12][13]}

Pharmacokinetics (Preclinical)

Pharmacokinetic (PK) studies in animals have been crucial for understanding the disposition of **omaveloxolone**. Studies in cynomolgus monkeys demonstrated dose-linear plasma PK after oral administration, with the compound readily distributing to tissues including the liver, lung, and brain.^{[8][9]} The consistent, dose-proportional systemic exposures observed in monkeys supported the evaluation of clinical dosing regimens.^{[8][9]}

Parameter	Species	Finding	Reference
Absorption	Cynomolgus Monkey	Rapidly absorbed after oral administration.	^[8]
Distribution	Cynomolgus Monkey	Readily measurable and dose-proportional concentrations in liver, lung, and brain.	^{[8][9]}
Exposure	Cynomolgus Monkey	Dose-linear and dose-proportional plasma PK (AUC and Cmax).	^{[8][9]}
Metabolism	General (Animal)	Primarily metabolized by CYP3A enzymes.	^{[1][14]}
Protein Binding	General (Animal)	High protein binding with extensive tissue distribution.	^[15]

Table 1: Summary of Preclinical Pharmacokinetic Properties of **Omaveloxolone**.

Parameter	Human	Value	Reference
Tmax (fasted)	Healthy Subjects	7 to 14 hours	[3]
Protein Binding	Human Plasma	97%	[3]
Metabolism	Human	Primarily by CYP3A; minor roles for CYP2C8 and CYP2J2.	[3][14]
Elimination Route	Healthy Subjects	~92% in feces, ~0.1% in urine.	[3][14]
Terminal Half-life	Friedreich's Ataxia Patients	57 hours (mean)	[3]
Apparent Volume of Distribution (Vd/F)	Human	7361 L	[3]
Apparent Plasma Clearance (CL/F)	Human	109 L/hr	[3]

Table 2: Summary of Human Pharmacokinetic Properties of **Omaveloxolone**.

Preclinical Safety and Toxicology

A comprehensive set of nonclinical studies was conducted to characterize the safety profile of **omaveloxolone**, including general toxicology, genetic toxicology, and reproductive and developmental toxicology studies.[10]

General Toxicology

Repeat-dose oral toxicity studies were performed in rats and monkeys. The primary target organs identified in both species were the liver and kidneys, with the rat being the more sensitive species.[10] In preclinical studies, dose-related increases in liver enzymes were observed in animals, without corresponding histological evidence of liver damage, suggesting enzyme induction as the cause.[11]

Study Type	Species	Key Findings	Reference
Repeat-Dose Oral Toxicity	Rat	Liver and kidney identified as target organs. More sensitive species.	[10]
Repeat-Dose Oral Toxicity	Monkey	Liver and kidney identified as target organs.	[10]
Safety Pharmacology	N/A	No major safety concerns reported in Phase 1/2 studies regarding cardiac function (ECG, BNP).	[16]

Table 3: Summary of Key Preclinical General Toxicology Findings.

Genetic Toxicology

Omaveloxolone was evaluated in a standard battery of genotoxicity assays.

Assay	Finding	Reference
Bacterial Reverse Mutation (Ames) Assay	Negative	[3]
In Vitro Chromosomal Aberration Assay	Positive (in human peripheral blood lymphocytes)	[3]

Table 4: Summary of Genetic Toxicology Results.

Reproductive and Developmental Toxicology

In a study on fertility and early embryonic development in rats, oral administration of **omaveloxolone** at the highest dose tested (10 mg/kg/day) resulted in an increased incidence of pre- and post-implantation loss and resorptions, leading to fewer viable embryos.[3] The no-effect dose for these findings was 3 mg/kg/day.[3] In an embryofetal development study in

rabbits, **omaveloxolone** administration led to increased embryofetal mortality, skeletal variations, and reduced fetal weight at the highest dose.[10]

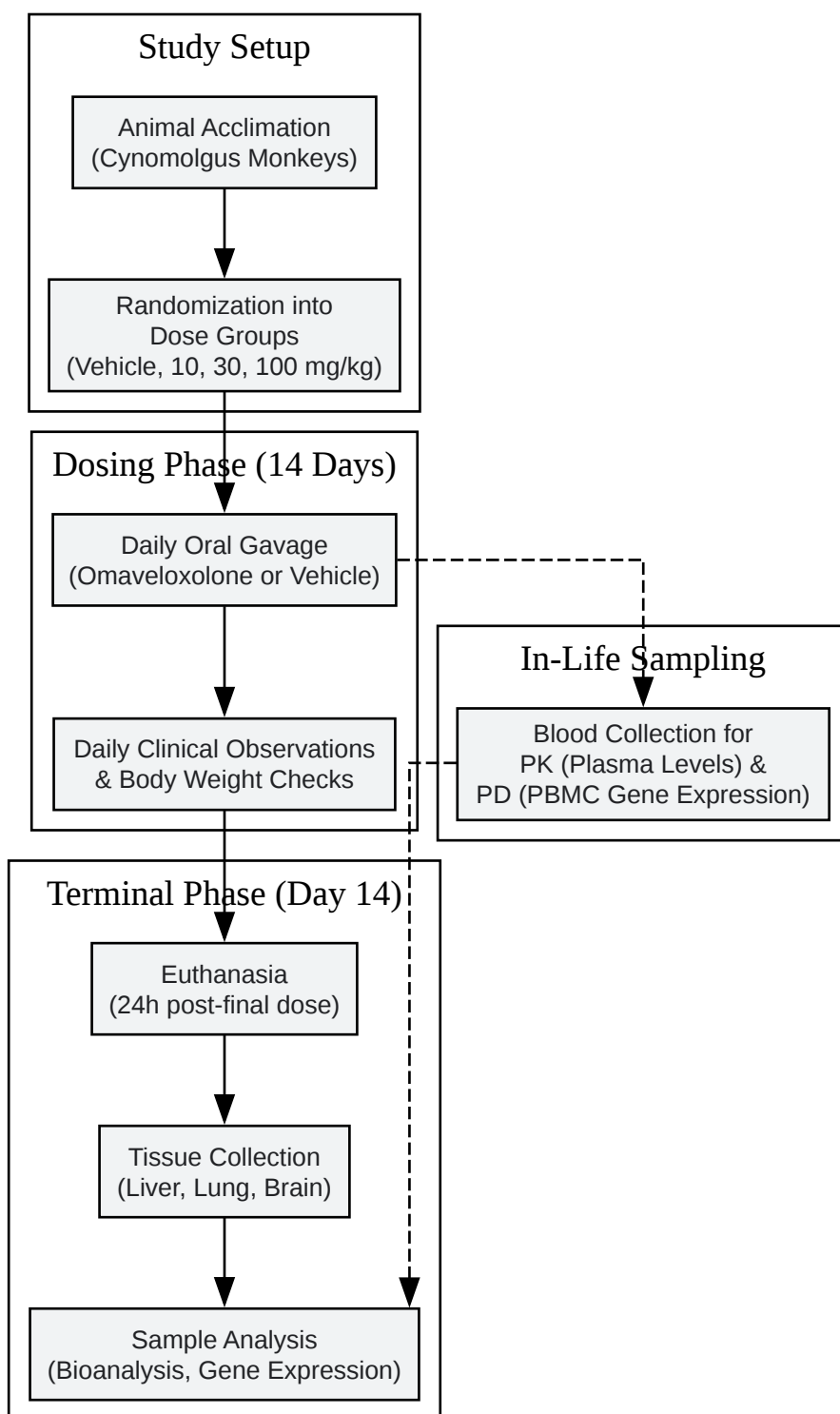
Key Experimental Protocols

Protocol: Repeat-Dose Oral Toxicity Study in Cynomolgus Monkeys

- Objective: To assess the safety and toxicity of **omaveloxolone** following daily oral administration for 14 days.
- Animal Model: Male and female cynomolgus monkeys.
- Groups:
 - Vehicle control (sesame oil, 5 mL/kg)
 - **Omaveloxolone** (10, 30, and 100 mg/kg/day)
- Administration: Once daily via oral gavage.
- Duration: 14 days.
- Key Assessments:
 - Clinical Observations: Daily checks for mortality, morbidity, and clinical signs of toxicity.
 - Body Weight: Measured at baseline and at regular intervals.
 - Pharmacokinetics: Blood samples collected at pre-dose and at 4, 8, 12, and 24 hours post-dose on specified days for determination of **omaveloxolone** plasma concentrations. [8]
 - Pharmacodynamics: PBMCs isolated from blood samples for mRNA expression analysis of Nrf2 target genes.[8]
 - Terminal Procedures (Day 14): Monkeys euthanized 24 hours after the final dose. Tissues (liver, lung, brain) collected, frozen, and stored for bioanalysis and gene expression

studies.[\[8\]](#)

- Animal Welfare: Studies performed according to approved Institutional Animal Care and Use Committee (IACUC) protocols, in compliance with the Animal Welfare Act and the Guide for the Care and Use of Laboratory Animals.[\[8\]](#)



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Caption: Workflow for a Preclinical Repeat-Dose Toxicity Study.

Protocol: Bacterial Reverse Mutation (Ames) Assay

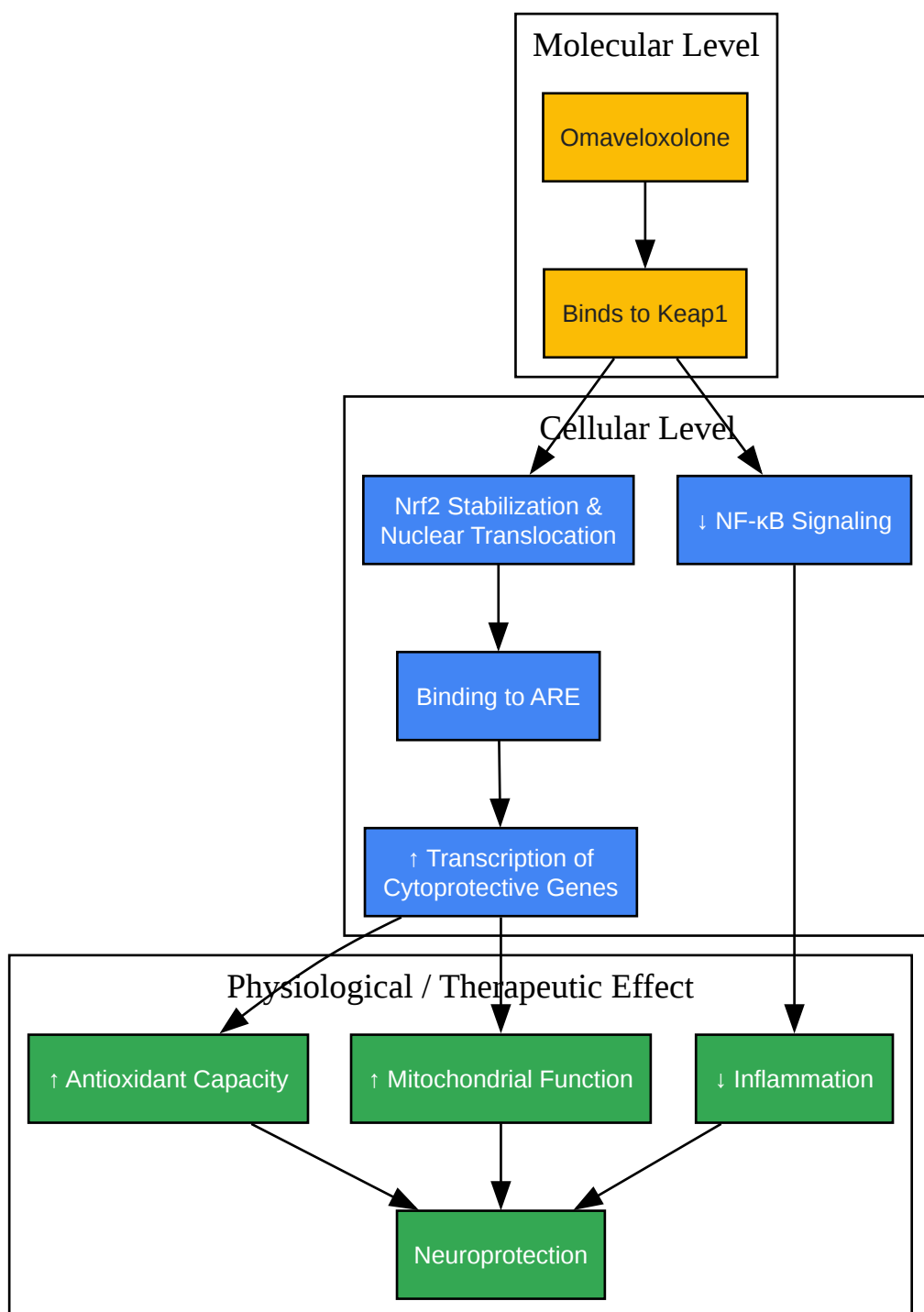
- Objective: To evaluate the potential of **omaveloxolone** to induce gene mutations in bacteria.
- Test System: Multiple strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine for *Salmonella*). These strains contain mutations that are sensitive to reversion by different types of mutagens.
- Methodology:
 - Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction from rat liver homogenate) to detect mutagens that require metabolic activation.
 - Exposure: Tester strains are exposed to a range of concentrations of **omaveloxolone**, along with positive and negative (vehicle) controls.
 - Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid for which they are auxotrophic.
 - Incubation: Plates are incubated for 48-72 hours.
- Endpoint: Only bacteria that have undergone a reverse mutation (revertants) can synthesize the required amino acid and will grow to form visible colonies. The number of revertant colonies in the **omaveloxolone**-treated plates is compared to the number in the vehicle control plates. A significant, dose-dependent increase in revertant colonies indicates a positive (mutagenic) result.

Summary and Conclusion

Omaveloxolone possesses a well-defined pharmacological profile centered on the activation of the Nrf2 pathway, a mechanism that addresses the underlying mitochondrial dysfunction and oxidative stress characteristic of Friedreich's ataxia.[4][7] Its activation of Nrf2 and subsequent induction of antioxidant and anti-inflammatory genes, coupled with the inhibition of NF-κB, provides a multi-faceted therapeutic approach.[1][6]

Preclinical pharmacokinetic studies demonstrated favorable properties, including dose-proportional exposure and distribution to key tissues.[8][9] The preclinical safety program identified the liver and kidneys as potential target organs for toxicity in animal models and

noted a positive finding in an in vitro chromosomal aberration assay.[3][10] These nonclinical findings, alongside extensive clinical trial data, have defined the therapeutic window and guided the safe and effective use of **omaveloxolone** in the approved patient population.



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Caption: Logical Flow of **Omaveloxolone's** Pharmacological Effects.

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- To cite this document: BenchChem. [The Pharmacological Profile and Preclinical Safety of Omaveloxolone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b612239#pharmacological-profile-and-preclinical-safety-of-omaveloxolone>]

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